![molecular formula C21H26O10S2 B12850463 Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
Tos(-2)[Tos(-6)]Glc1Me
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tos(-2)[Tos(-6)]Glc1Me is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple tosyl (p-toluenesulfonyl) groups and a glucosyl moiety, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tos(-2)[Tos(-6)]Glc1Me typically involves multi-step organic reactions. The process begins with the protection of the glucosyl moiety, followed by the introduction of tosyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, along with specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Tos(-2)[Tos(-6)]Glc1Me undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove tosyl groups or alter the oxidation state of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where tosyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-sulfur or carbon-nitrogen bonds.
Applications De Recherche Scientifique
Tos(-2)[Tos(-6)]Glc1Me has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules through various reaction pathways.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its reactive tosyl groups.
Industry: this compound is utilized in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications.
Mécanisme D'action
The mechanism by which Tos(-2)[Tos(-6)]Glc1Me exerts its effects involves the reactivity of its tosyl groups. These groups can act as electrophiles, facilitating nucleophilic attack and subsequent chemical transformations. The glucosyl moiety may also play a role in the compound’s interactions with biological molecules, potentially influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tosylmethyl isocyanide (TosMIC): Known for its use in organic synthesis, particularly in the formation of heterocycles.
Tosyl chloride: A common reagent used for introducing tosyl groups into organic molecules.
Glucosyl tosylate: A compound similar to Tos(-2)[Tos(-6)]Glc1Me but with fewer tosyl groups.
Uniqueness
This compound stands out due to its multiple tosyl groups and glucosyl moiety, which provide a unique combination of reactivity and functionality. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C21H26O10S2 |
|---|---|
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-3,4-dihydroxy-6-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H26O10S2/c1-13-4-8-15(9-5-13)32(24,25)29-12-17-18(22)19(23)20(21(28-3)30-17)31-33(26,27)16-10-6-14(2)7-11-16/h4-11,17-23H,12H2,1-3H3/t17-,18-,19+,20-,21?/m1/s1 |
Clé InChI |
LETWHQSOZHSWKU-AWGDKMGJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


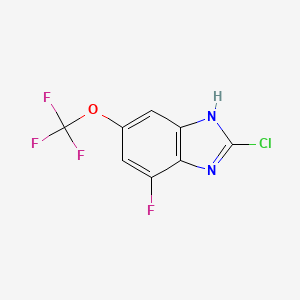



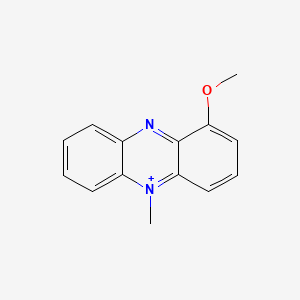

![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)
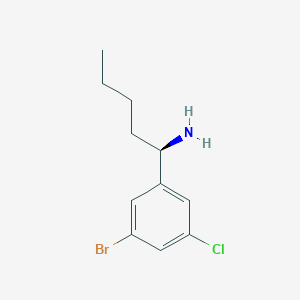
![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)

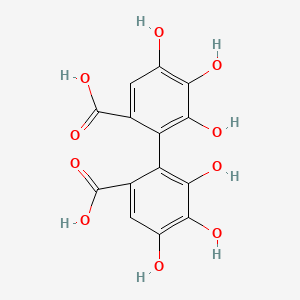
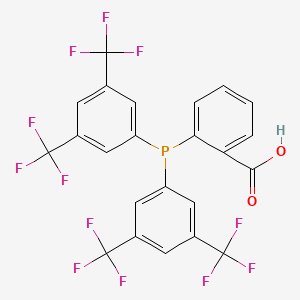
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)
